"4-ethynyl-2-methylthiophene" physical and chemical properties
"4-ethynyl-2-methylthiophene" physical and chemical properties
An In-depth Technical Guide to 4-ethynyl-2-methylthiophene for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-ethynyl-2-methylthiophene, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This guide moves beyond a simple recitation of facts to offer a synthesized understanding of the molecule's properties, reactivity, and potential, grounded in established chemical principles and data from analogous structures.
Strategic Importance in Medicinal Chemistry and Materials Science
The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable scaffold for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Thiophene-based drugs have shown efficacy in treating a range of conditions, including neurological disorders, cancer, and infectious diseases.[2][4] The lipophilic nature of the thiophene moiety, for instance, can be crucial for penetration of the blood-brain barrier.[2]
4-ethynyl-2-methylthiophene emerges as a particularly valuable building block by incorporating two key functional groups onto this privileged core: a terminal alkyne and a methyl group.
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The Ethynyl Group: The terminal alkyne is a highly versatile functional handle. It is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to biomolecules or other synthons. Furthermore, the acetylenic proton is a hydrogen bond donor, and the triple bond can participate in various π-stacking and van der Waals interactions within a biological target.
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The Methyl Group: The methyl substituent can significantly influence the molecule's properties. It can enhance binding affinity through hydrophobic interactions, block metabolic pathways to improve in vivo stability, and fine-tune the electronic properties of the thiophene ring, thereby influencing its reactivity.
This unique combination makes 4-ethynyl-2-methylthiophene a powerful tool for generating compound libraries, developing targeted covalent inhibitors, and synthesizing novel organic electronic materials.
Molecular Structure and Physicochemical Properties
Structural and Identity Data
| Property | Value | Source |
| Molecular Formula | C₇H₆S | [5] |
| Molecular Weight | 122.19 g/mol | [6] |
| Monoisotopic Mass | 122.01902 Da | [5] |
| CAS Number | 859795-08-7 | [6] |
| SMILES | CC1=CC(=CS1)C#C | [5] |
| InChI | InChI=1S/C7H6S/c1-3-7-4-6(2)8-5-7/h1,4-5H,2H3 | [5] |
| InChIKey | PEYAJWYHEIAICJ-UHFFFAOYSA-N | [5] |
Predicted and Inferred Physical Properties
The following properties are estimated based on the known values for 2-methylthiophene and 2-ethynylthiophene. These should be considered as guiding values pending experimental verification.
| Property | Predicted/Inferred Value | Rationale and Comparative Data |
| Appearance | Colorless to light yellow/brown liquid | Based on the appearance of 2-methylthiophene (colorless liquid)[7] and 2-ethynylthiophene (light yellow to brown liquid).[8] |
| Boiling Point | > 113 °C | Expected to be higher than 2-methylthiophene (112.6 °C)[7] due to the larger molecular weight and polarizable alkyne group. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, benzene); limited solubility in water. | Inferred from 2-methylthiophene, which shares the hydrophobic thiophene core and a hydrocarbon substituent.[9] |
| Lipophilicity (XlogP) | 2.2 | A predicted value indicating moderate lipophilicity, suitable for drug candidates targeting CNS or other lipophilic environments.[5] |
| Density | ~1.0-1.1 g/cm³ | Interpolated from the densities of 2-methylthiophene (1.017 g/cm³)[7] and 2-ethynylthiophene (1.08 g/cm³).[8] |
Spectroscopic Characterization: An Analytical Workflow
Proper structural verification is critical. The following outlines the expected spectroscopic signatures for 4-ethynyl-2-methylthiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative.
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Thiophene Protons: Two distinct signals in the aromatic region (~6.5-7.5 ppm), each appearing as a doublet due to coupling with the other.
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Methyl Protons: A singlet at ~2.4 ppm, characteristic of a methyl group attached to an aromatic ring.
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Acetylenic Proton: A sharp singlet around ~3.0-3.5 ppm.
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-
¹³C NMR: The carbon spectrum should show seven unique signals.
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Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon bearing the methyl group and the carbon bearing the ethynyl group will be quaternary and appear as singlets. The two CH carbons will be doublets in a coupled spectrum.
-
Alkyne Carbons: Two signals between ~70-90 ppm.
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Methyl Carbon: One signal in the aliphatic region, typically around 15 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.[10]
-
≡C-H Stretch: A sharp, strong absorption band at approximately 3300 cm⁻¹. This is a characteristic peak for a terminal alkyne.
-
C≡C Stretch: A weaker absorption band in the range of 2100-2150 cm⁻¹. Its intensity is variable but its position is highly diagnostic.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C=C Stretches: Thiophene ring stretches will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A strong peak at m/z corresponding to the molecular weight (122.19). The presence of a sulfur atom will give a characteristic M+2 peak (~4% of the M+ peak) due to the ³⁴S isotope.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of a methyl group (M-15) or other characteristic cleavages of the thiophene ring.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Sonogashira Coupling
A robust and highly efficient method for synthesizing 4-ethynyl-2-methylthiophene is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. The proposed workflow is as follows:
Experimental Causality:
-
Starting Material: 4-Iodo-2-methylthiophene is chosen as the starting material. Iodides are highly reactive in palladium-catalyzed coupling reactions, leading to higher yields and milder reaction conditions compared to bromides or chlorides.
-
Protected Alkyne: Trimethylsilylacetylene (TMSA) is used instead of acetylene gas. This is a critical choice for both safety and selectivity. TMSA is a liquid that is easier to handle than gaseous acetylene, and the TMS protecting group prevents self-coupling of the alkyne, a common side reaction.
-
Deprotection: The final step involves the selective removal of the TMS group. This is typically achieved under mild basic conditions (like potassium carbonate in methanol) or with a fluoride source (like tetrabutylammonium fluoride, TBAF), which does not affect the rest of the molecule.
Key Chemical Reactivity
The utility of 4-ethynyl-2-methylthiophene lies in the distinct reactivity of its functional groups.
-
Alkyne-Based Reactions:
-
Click Chemistry: The terminal alkyne will readily undergo CuAAC with azides to form 1,2,3-triazoles, a stable and common linker in medicinal chemistry.
-
Sonogashira Coupling: It can act as the alkyne partner in a subsequent Sonogashira reaction to build more complex conjugated systems.
-
Acetylide Formation: The acetylenic proton is weakly acidic and can be deprotonated with a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile for addition to carbonyls and other electrophiles.
-
-
Thiophene Ring Reactions:
-
Electrophilic Aromatic Substitution: The thiophene ring can undergo reactions like halogenation, nitration, and Friedel-Crafts acylation. The methyl group is an activating, ortho-para director. Given the substitution pattern, the most likely position for further substitution would be C5.
-
Metalation: The ring protons can be removed by strong bases, allowing for further functionalization.
-
Safety and Handling
No specific safety data sheet (SDS) exists for 4-ethynyl-2-methylthiophene. Therefore, a conservative approach based on analogous compounds is mandatory.
-
Primary Hazards: Based on 2-ethynylthiophene and 2-methylthiophene, this compound should be treated as a flammable liquid .[7][11] It should also be considered a potential irritant to the skin, eyes, and respiratory system.[8][12][13]
-
Handling Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Keep away from heat, sparks, and open flames.[15][16] Ground all equipment to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: The compound is likely sensitive to air, light, and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and refrigerated environment.[8][17]
Conclusion
4-ethynyl-2-methylthiophene represents a potent and versatile chemical tool for researchers. Its architecture combines a biologically relevant thiophene core with two strategically placed functional groups that allow for a wide array of subsequent chemical modifications. While a full experimental characterization is still needed, its properties and reactivity can be confidently predicted, providing a solid foundation for its application in the rational design of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this promising molecule.
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